
endo-BCN-PEG3-NH2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: endo-BCN-PEG3-NH2 is synthesized through a series of chemical reactions involving the incorporation of a bicyclo[6.1.0]non-4-yne (BCN) group and a PEG linker. The BCN group is introduced to facilitate SPAAC reactions with azide-containing molecules .
Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is typically produced in facilities equipped to handle complex organic synthesis and purification processes .
化学反応の分析
Types of Reactions: endo-BCN-PEG3-NH2 primarily undergoes strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. This type of reaction is highly efficient and does not require copper catalysis, making it suitable for biological applications .
Common Reagents and Conditions: The SPAAC reaction involves the use of azide-containing molecules as reactants. The reaction is typically carried out in aqueous or organic solvents under mild conditions, ensuring compatibility with sensitive biological molecules .
Major Products Formed: The major products formed from the SPAAC reaction of this compound are triazole-linked conjugates. These products are valuable in the synthesis of PROTACs and other bioconjugates .
科学的研究の応用
Chemistry: In chemistry, endo-BCN-PEG3-NH2 is used as a linker in the synthesis of complex molecules, including PROTACs. Its ability to undergo SPAAC reactions makes it a versatile tool for creating bioconjugates and other functionalized molecules .
Biology: In biological research, this compound is used to label and modify biomolecules. Its PEG linker enhances solubility and reduces immunogenicity, making it suitable for use in various biological assays and experiments .
Medicine: In medicine, this compound is used in the development of targeted therapies, including PROTACs. These therapies exploit the ubiquitin-proteasome system to selectively degrade target proteins, offering a novel approach to treating diseases .
Industry: In industrial applications, this compound is used in the production of bioconjugates and other functionalized molecules. Its ability to undergo SPAAC reactions makes it a valuable reagent in the synthesis of high-value products .
作用機序
類似化合物との比較
特性
分子式 |
C19H32N2O5 |
|---|---|
分子量 |
368.5 g/mol |
IUPAC名 |
[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methyl N-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C19H32N2O5/c20-7-9-23-11-13-25-14-12-24-10-8-21-19(22)26-15-18-16-5-3-1-2-4-6-17(16)18/h16-18H,3-15,20H2,(H,21,22)/t16-,17+,18? |
InChIキー |
WICZFPOMYSGZNG-JWTNVVGKSA-N |
異性体SMILES |
C1C[C@@H]2[C@@H](C2COC(=O)NCCOCCOCCOCCN)CCC#C1 |
正規SMILES |
C1CC2C(C2COC(=O)NCCOCCOCCOCCN)CCC#C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



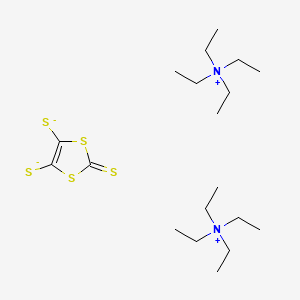
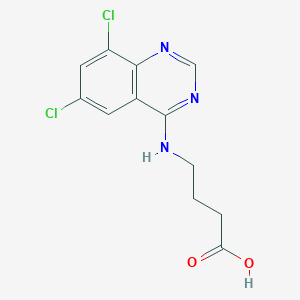
![tert-Butyl 2-(chloromethyl)-4-methoxy-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B11832144.png)
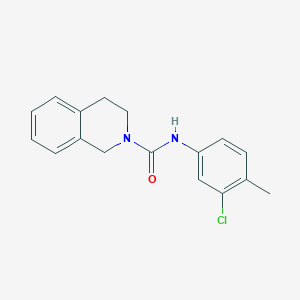

![2-Bromo-1-((3R,5R,8R,9R,10S,13S,14S,17S)-3-hydroxy-3,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)ethanone](/img/structure/B11832174.png)
![3-((5-Bromo-[1,1'-biphenyl]-2-yl)oxy)azetidine](/img/structure/B11832179.png)
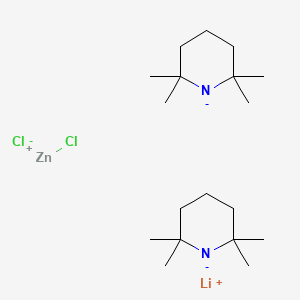

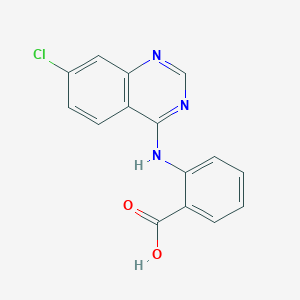

![(1R,6S)-3-(4-methylbenzenesulfonyl)-6-phenyl-3-azabicyclo[4.1.0]heptane-1-carbaldehyde](/img/structure/B11832199.png)
![4-methyl-1,4,12-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16)-triene;dihydrochloride](/img/structure/B11832210.png)
